Nonacosa-1,20-diene
Description
Properties
CAS No. |
104899-41-4 |
|---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-1,20-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-29H2,2H3 |
InChI Key |
GWMUSMWRNDPWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Nonacosa 1,20 Diene
Biosynthesis of Nonacosa-1,20-diene in Microalgal Species
The biosynthesis of this compound is intricately linked to the metabolic processes of certain microalgae, most notably Botryococcus braunii. This section delves into the key aspects of its formation within these organisms.
Identification of Botryococcus braunii (Race A Chemotype) as a Primary Producer
The green colonial microalga Botryococcus braunii is a well-documented producer of large quantities of liquid hydrocarbons, which can constitute a significant portion of its dry biomass. scispace.com This alga is categorized into different races based on the chemical nature of the hydrocarbons it produces. The 'A' race of Botryococcus braunii is specifically recognized as a primary producer of long-chain alkadienes and alkatrienes, including this compound. murdoch.edu.aumarineagronomy.org Studies have shown that during its exponential growth phase, the hydrocarbon fraction of the A race is predominantly composed of dienes such as heptacosa-1,18-diene (B14324655), this compound, and hentriaconta-1,22-diene. researchgate.netscispace.comgla.ac.ukresearchgate.net
Elucidation of Non-Isoprenoid Biosynthetic Pathways
The biosynthesis of this compound in Botryococcus braunii proceeds via a non-isoprenoid pathway. researchgate.netcapes.gov.brasm.org This distinguishes it from the synthesis of other hydrocarbons like botryococcenes produced by the 'B' race of the same alga, which are derived from the isoprenoid pathway. murdoch.edu.au The non-isoprenoid pathway for alkadiene synthesis is closely related to fatty acid metabolism. murdoch.edu.auutk.edu
Oleic Acid as a Key Metabolic Precursor in Diene Formation
Research has firmly established oleic acid (C18:1) as a key metabolic precursor in the formation of this compound and other related alkadienes in Botryococcus braunii race A. murdoch.edu.auresearchgate.net The biosynthetic pathway involves the elongation of the oleic acid carbon chain. researchgate.net Oleic acid itself is a common monounsaturated fatty acid found in nature, synthesized from stearic acid by the enzyme stearoyl-CoA 9-desaturase. wikipedia.orgnih.gov
Stereochemical Divergence: Occurrence and Significance of E and Z Isomers
This compound can exist as different stereoisomers, specifically the E (trans) and Z (cis) isomers, related to the configuration around the internal double bond. Both E and Z isomers of this compound have been identified in Botryococcus braunii. researchgate.netresearchgate.net The Z isomer is often the more common form. rfeholland.com The presence of these different isomers suggests a lack of strict stereochemical control in the biosynthetic machinery or the presence of isomerase activity. The ratio of E to Z isomers can potentially vary depending on the specific strain and growth conditions.
Environmental Distribution and Geochemical Implications
The production of this compound by Botryococcus braunii has significant environmental and geochemical consequences. The remarkable resistance of the hydrocarbon-rich outer walls of B. braunii to degradation allows them to be preserved in sediments over geological timescales. This preserved biomass is considered a major contributor to the formation of certain types of oil shales and petroleum deposits, such as torbanite and coorongite. scispace.comresearchgate.net Consequently, this compound and its diagenetic products can serve as specific biomarkers in sedimentary organic matter, providing evidence for the past presence of Botryococcus braunii and indicating paleoenvironmental conditions conducive to its growth. uva.nlwashington.edu
Presence in Sedimentary Organic Matter and Fossil Fuels
This compound has been identified in sedimentary organic matter. For instance, it has been detected in sediments from the Cariaco Trench. researchgate.net The organic matter within sediments of mangrove areas and adjacent continental margins is subject to diagenetic alteration. ifremer.fr Sedimentary organic matter in small water reservoirs is influenced by the surrounding vegetation, which contributes to the accumulation of sediment. mdpi.com The analysis of organic carbon and total nitrogen stable isotopes in sediments from the Brazos-Trinity Basin IV revealed a wide range in organic carbon δ13C values. iodp.org
The connection of this compound to fossil fuels is primarily through its biological precursors. The green alga Botryococcus braunii, a known producer of this compound, is considered a significant contributor to the formation of certain oil shales and crude oils. researchgate.net
Role as a Potential Biomarker in Paleoenvironmental Reconstructions
The specific sourcing of this compound from organisms like Botryococcus braunii and haptophyte algae makes it a useful biomarker. researchgate.netresearchgate.net Biomarkers are molecular fossils that help in reconstructing past environmental conditions. The presence and abundance of this compound in sediment layers can indicate the historical presence and productivity of these algae.
The analysis of biomarkers in lacustrine sediments is crucial for understanding past conditions in the water column and the surrounding watershed. washington.edu For example, a study of the Black Sea's Holocene history used DNA and lipid molecular stratigraphic records to trace the succession of haptophytes. io-bas.bg The carbon isotope content of biomarkers can also serve as an indicator of paleoenvironments, helping to identify the relative degrees of oxygenation and productivity. researchgate.net
Comparative Analysis with Other Haptophyte Hydrocarbons
Haptophyte algae produce a variety of long-chain hydrocarbons, and comparing this compound with these other compounds enhances its utility in paleoenvironmental studies. utk.edu Research has shown that haptophytes synthesize two distinct groups of hydrocarbons through different biosynthetic pathways. utk.edu
For instance, Botryococcus braunii is known to produce other di-unsaturated alkenes such as heptacosa-1,18-diene and hentriaconta-1,22-diene. researchgate.netscispace.comgla.ac.ukresearchgate.net A comparative analysis of the relative abundances of these hydrocarbons can provide more detailed insights into past algal communities and environmental conditions. Different strains of Botryococcus braunii (A, B, and L races) produce different types of hydrocarbons, including n-alkadienes, trienes, and tetraterpenoids like lycopadiene. researchgate.netresearchgate.net Furthermore, a targeted lipidomic analysis of various haptophyte species under nutrient stress revealed divergent adaptive strategies and the upregulation of specific lipids, highlighting the complexity of their biochemical responses to environmental changes. researchgate.net
Below is an interactive data table detailing research findings on this compound and related compounds.
| Compound Name | Source Organism | Key Research Finding | Reference |
| This compound | Botryococcus braunii | Identified as one of the principal hydrocarbons in the green, exponential-growth stage. | researchgate.netscispace.com |
| This compound | Haptophyte algae | Its presence in sediments serves as a biomarker for paleoenvironmental reconstructions. | utk.edu |
| Heptacosa-1,18-diene | Botryococcus braunii | A principal hydrocarbon produced during the exponential growth phase. | researchgate.netgla.ac.uk |
| Hentriaconta-1,22-diene | Botryococcus braunii | A principal hydrocarbon produced during the exponential growth phase. | researchgate.netgla.ac.uk |
| Lycopadiene | Botryococcus braunii (L race) | A C40 tetraterpenoid hydrocarbon produced by the L race. | researchgate.net |
Advanced Analytical and Characterization Methodologies for Nonacosa 1,20 Diene
Chromatographic and Spectroscopic Techniques for Structural Elucidation
The structural analysis of Nonacosa-1,20-diene relies heavily on a suite of powerful analytical techniques capable of providing detailed information about its molecular structure, including the precise location of its two double bonds.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of cuticular hydrocarbons (CHCs) in insects, which often include long-chain dienes like this compound. nih.govmdpi.comfaunajournal.com This method offers both qualitative and quantitative analysis of organic compounds in a sample. labtron.com In a typical GC-MS analysis of insect CHCs, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. nih.gov
The separated compounds then enter the mass spectrometer, which ionizes them, commonly using electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net The identification of this compound is achieved by comparing its retention time and mass spectrum with those of known standards or library data, such as the NIST library. faunajournal.com For quantification, the area of the chromatographic peak corresponding to the compound is calculated and compared to the peak areas of internal or external standards. nih.govnih.gov The analysis of CHCs with carbon chain lengths of 21 or more is common in insect studies. nih.gov
Table 1: Typical GC-MS Parameters for Insect Cuticular Hydrocarbon Analysis This table is a composite of typical parameters and does not represent a single specific analysis.
| Parameter | Value/Description | Source |
|---|---|---|
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Injector Temp. | 290 °C | nih.gov |
| Oven Program | Initial 150 °C, ramp at 5 °C/min to 320 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
| MS Detector Temp. | 325 °C | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | labtron.comresearchgate.net |
| Mass Range | Typically 15-550 amu or higher to cover long-chain hydrocarbons | labtron.com |
Ozonolysis is a powerful chemical method used for the oxidative cleavage of carbon-carbon double or triple bonds in alkenes and alkynes. msu.edulibretexts.org This reaction is instrumental in determining the precise location of double bonds within a molecule, a critical step in the structural elucidation of an unknown alkene. msu.edudoubtnut.comquora.com The process involves reacting the alkene with ozone (O₃), which breaks the double bond to form an unstable intermediate called an ozonide. libretexts.orgquora.com Subsequent workup of the ozonide, typically under reductive conditions (e.g., using zinc dust or dimethyl sulfide), cleaves it into smaller carbonyl compounds (aldehydes or ketones). msu.eduyoutube.com
By identifying these resulting carbonyl fragments, one can deduce the structure of the original alkene. quora.comquora.com For this compound (C₂₉H₅₆), ozonolysis would cleave the molecule at the C1-C2 and C20-C21 positions. This cleavage would yield specific aldehyde products. The terminal double bond at C1 would produce formaldehyde, while the internal double bond at C20 would break the 29-carbon chain into two larger fragments. Analysis of these products, often by GC-MS, confirms the positions of the original double bonds. capes.gov.brgla.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds, including the diene architecture of this compound. google.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. acs.org
In the ¹H NMR spectrum of a long-chain diene, specific chemical shifts and coupling patterns reveal key structural features. mdpi.commdpi.com The hydrogens attached to the double-bonded carbons (alkenyl hydrogens) typically appear in a deshielded region of the spectrum (downfield). libretexts.org For this compound, the terminal vinyl group (CH₂=CH-) at the C1 position would give rise to characteristic signals. The internal double bond (-CH=CH-) at the C20 position would also produce distinct signals for its alkenyl hydrogens. The large number of methylene (B1212753) (-CH₂-) groups in the long aliphatic chain would create a large, overlapping signal in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. acs.org The sp²-hybridized carbons of the two double bonds would appear in the downfield region (typically 100-150 ppm), clearly separated from the sp³-hybridized carbons of the long alkyl chain, which resonate in the upfield region. libretexts.org This allows for direct confirmation of the presence of two distinct double bonds within the nonacosane (B1205549) framework.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of a molecule, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, a crucial piece of information for confirming its identity. For this compound (C₂₉H₅₆), HRMS can distinguish its exact molecular formula from other compounds that might have the same nominal mass but different elemental compositions.
Furthermore, HRMS, especially when coupled with techniques like ozone-induced dissociation (OzID), can be a powerful tool for differentiating isomers. science.gov While standard GC-MS can separate many isomers based on retention time, co-elution can occur. Advanced MS techniques can help differentiate positional isomers of the double bonds. Fragmentation patterns in HRMS can provide clues to the structure, and specialized methods that induce cleavage at the double bond site within the mass spectrometer can help pinpoint their locations, distinguishing this compound from other nonacosadiene (B14795012) isomers. gla.ac.ukscience.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Diene Architecture
Methodologies for Extraction and Isolation from Biological Matrices
Isolating this compound from its natural sources, such as microalgae or insect cuticles, requires efficient extraction methods that can separate these non-polar lipids from the complex biological matrix. mdpi.comresearchgate.net
Supercritical Fluid Extraction (SFE) is a modern, environmentally friendly "green" extraction technique that is increasingly used to isolate lipids and other high-value compounds from natural sources. researchgate.netajgreenchem.com The method most commonly uses supercritical carbon dioxide (SC-CO₂) as the solvent, which has properties intermediate between a gas and a liquid. ajgreenchem.comscielo.org.ar SC-CO₂ is favored due to its mild critical conditions (Tc = 31.1 °C, Pc = 73.8 bar), non-toxicity, and ease of removal from the final extract. ajgreenchem.com
The solvating power of SC-CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. scielo.org.ar For the extraction of non-polar compounds like hydrocarbons from biological matrices such as microalgae or insects, SFE offers an alternative to traditional organic solvent-based methods like Soxhlet extraction. researchgate.netresearchgate.nete3s-conferences.org The efficiency and yield of the extraction depend significantly on parameters such as pressure, temperature, extraction time, and the potential use of co-solvents. nih.govmdpi.com For instance, higher pressures generally increase the density and solvating power of the SC-CO₂, leading to higher extraction yields. researchgate.netresearchgate.net
Table 2: Example Supercritical Fluid Extraction (SFE) Parameters for Lipid Extraction from Biological Sources This table presents a range of parameters used in different studies and is for illustrative purposes.
| Parameter | Value/Range | Biological Source Example | Source |
|---|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | Microalgae, Insects | researchgate.netnih.gov |
| Pressure | 250 - 400 bar | Tenebrio molitor (Mealworm) larvae | researchgate.netmdpi.com |
| Temperature | 40 - 65 °C | Microalgae, Tenebrio molitor | researchgate.netmdpi.com |
| Extraction Time | 75 - 105 min | Tenebrio molitor | researchgate.net |
| Co-solvent | Methanol or Ethanol (can improve yield for certain compounds) | General application | researchgate.netmdpi.com |
Solvent-Based Extraction Approaches and Their Efficiency
The extraction of this compound, a non-polar molecule, from its biological matrix, primarily microalgae like Botryococcus braunii, is critically dependent on the choice of solvent. murdoch.edu.au The efficiency of the extraction process is influenced by the solvent's polarity, the extraction technique employed, and the duration of the extraction. mdpi.comorganomation.com
Research into the extraction of long-chain hydrocarbons from biomass has demonstrated that solvent selection significantly impacts both the yield and the purity of the extracted compounds. Non-polar solvents are generally favored for their ability to solubilize hydrocarbons. For instance, a study comparing different solvent mixtures for extracting n-alkanes found that a n-hexane/dichloromethane (9:1) mixture was nearly twice as efficient as a dichloromethane/methanol (9:1) mixture, yielding higher amounts of n-alkanes while minimizing the co-extraction of polar impurities. researchgate.net
In the context of extracting hydrocarbons from the microalga Botryococcus braunii, which is known to produce various long-chain hydrocarbons, hexane (B92381) and heptane (B126788) have been commonly used. biorxiv.org While effective in extraction, their toxicity can be a concern, especially for "milking" processes where the aim is to extract products without killing the algae. biorxiv.org A comparative study on 15 different solvents revealed that bio-based "green" solvents like γ-terpinene showed a hydrocarbon extraction capacity approximately 10 times greater than conventional alkane solvents after 24 hours. biorxiv.org However, these green solvents often exhibited higher toxicity to the algal cultures. biorxiv.org
The efficiency of a solvent can also be influenced by the extraction method. For example, microwave-assisted extraction (MAE) has been shown to improve yields and reduce extraction times. researchgate.netmdpi.com The polarity of the solvent plays a crucial role; polar solvents may extract lower yields of bio-oils but with a higher content of fatty acids, whereas non-polar solvents extract bio-oils with a higher carbon content. unl.edu The combination of polar and non-polar solvents, such as a chloroform:methanol mixture, has been found to be effective for extracting a wide variety of lipids from microalgae. dost.gov.ph
The following table summarizes findings from various studies on the efficiency of different solvents and methods for extracting long-chain hydrocarbons, which are analogous to this compound.
Interactive Data Table: Comparison of Solvent Extraction Efficiency for Long-Chain Hydrocarbons
| Solvent/Method | Source Material | Key Findings | Reference |
| n-Hexane/Dichloromethane (9:1) | Plant Leaves (Cladium mariscus, Typha angustifolia) | Nearly 97% more efficient in extracting n-alkanes compared to dichloromethane/methanol. researchgate.net | researchgate.net |
| γ-Terpinene | Microalga (Botryococcus braunii) | ~10-fold greater hydrocarbon extraction capacity compared to conventional alkanes after 24h. biorxiv.org | biorxiv.org |
| Hexane | Microalga (Botryococcus braunii) | High extraction efficiency for botryococcenes but with low biocompatibility for in-situ extraction. biorxiv.org | biorxiv.org |
| Dodecane | Microalga (Botryococcus braunii) | Biocompatible but has reduced hydrocarbon extractability compared to hexane. biorxiv.org | biorxiv.org |
| Chloroform:Methanol (2:1) | Microalga (Chlorella vulgaris) | Achieved the highest lipid yield (13.92%) compared to other solvent systems like hexane. dost.gov.ph | dost.gov.ph |
| Dichloromethane | Oak Leaves (Quercus suber) | Provided good recovery of cuticular lipids, similar to n-hexane, with a 6-hour extraction. mdpi.com | mdpi.com |
Emerging Non-Destructive Cell Disruption Technologies for Biohydrocarbon Recovery
The recovery of intracellular biohydrocarbons like this compound from microalgae necessitates the disruption of the robust algal cell wall. Traditional methods can be harsh and energy-intensive. Consequently, research has focused on emerging non-destructive or minimally destructive technologies that improve extraction efficiency while preserving the integrity of valuable compounds and potentially allowing for the continuous "milking" of hydrocarbons from living cultures. acs.orgresearchgate.net
Microwave-Assisted Extraction (MAE) is a prominent green technology that utilizes microwave energy to heat the solvent and water molecules within the cells. mdpi.com This rapid, localized heating creates pressure that ruptures the cell wall, releasing the intracellular contents into the solvent. mdpi.comunl.edu MAE offers several advantages, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields compared to conventional methods. organomation.comresearchgate.netmdpi.com Studies have shown that MAE can significantly enhance the extraction of lipids and other compounds from various microalgae. mdpi.comunl.edu For instance, 20-30 minutes of microwave treatment has been reported to increase solvent extraction oil yield from 52 wt% to 77 wt%. unl.edu
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates powerful shockwaves and liquid jets that mechanically disrupt the cells. unirioja.esfrontiersin.org This technique enhances mass transfer and solvent penetration, leading to faster and more efficient extraction. unirioja.es UAE is known for its effectiveness at lower temperatures, which helps to minimize the thermal degradation of sensitive compounds. unirioja.esmdpi.com The efficiency of UAE can be influenced by parameters such as ultrasound frequency and power, temperature, and extraction time. unirioja.esfrontiersin.orgnih.gov
Pulsed Electric Field (PEF) technology is another promising non-thermal method. It involves applying short, high-voltage electrical pulses to a suspension of microalgae. These pulses create pores in the cell membrane, a phenomenon known as electroporation, which increases cell permeability and facilitates the release of intracellular components. PEF is considered a low-energy process and can be performed on wet biomass, which is a significant advantage in large-scale operations. acs.org
The following table details emerging non-destructive technologies for biohydrocarbon recovery.
Interactive Data Table: Overview of Emerging Non-Destructive Cell Disruption Technologies
| Technology | Principle of Operation | Advantages | Key Research Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Rapid heating of intracellular water via microwave radiation causes cell rupture due to pressure buildup. mdpi.com | Rapid, efficient, reduced solvent use, suitable for heat-sensitive compounds (with control). organomation.commdpi.com | Significantly increased lipid yields from microalgae; can be optimized for various compounds. mdpi.comunl.edu | researchgate.netmdpi.comunl.edu |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer. unirioja.es | Reduced extraction time (by up to 80%), lower processing temperatures, improved yields. unl.eduunirioja.es | Optimal conditions (e.g., power, duration) can significantly increase the extraction of target compounds like phenolics. frontiersin.org | unl.eduunirioja.esfrontiersin.org |
| Pulsed Electric Field (PEF) | Application of high-voltage pulses creates pores in the cell membrane (electroporation), increasing permeability. | Non-thermal, low energy consumption, preserves product quality, applicable to wet biomass. acs.org | Can induce reversible or irreversible damage depending on field strength, enhancing extraction. | acs.org |
| JET PASTER Treatment | A high-speed mixing technique that can disrupt algal colonies without disrupting the individual cells. acs.org | Increases hydrocarbon recovery efficiency by removing polysaccharides surrounding colonies. acs.org | Increased hydrocarbon recovery efficiency in B. braunii by disrupting colonies, not cells. acs.org | acs.org |
Synthetic Strategies and Chemical Reactivity of Nonacosa 1,20 Diene Analogues
Organic Synthesis of Long-Chain Dienes and Related Structures
The construction of long-chain dienes with precise control over the position and geometry of the double bonds is a synthetic challenge. Modern organometallic catalysis and the development of stereoselective methods have provided powerful tools to address this challenge.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds and are widely employed in the synthesis of conjugated and non-conjugated dienes. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is a highly reliable method for creating C-C bonds with good stereochemical control. For the synthesis of dienes, vinylboron compounds can be coupled with vinyl halides. mdpi.comorganic-chemistry.org A key advantage is the stability and low toxicity of the organoboron reagents. organic-chemistry.org The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for optimizing the reaction yield and selectivity. nih.gov
Heck Olefination: The Heck reaction provides a method for the olefination of vinyl bromides. Low loadings of palladium catalysts, such as [Pd(η³-C₃H₅)Cl]₂ with the ligand Tedicyp, have been shown to be effective for preparing a wide array of 1,3-dienes from both α- and β-substituted vinyl bromides and various alkenes. organic-chemistry.org
Coupling with Allenes: Substituted 1,3-dienes can be synthesized from the reaction of aryl or vinylic halides with allenes in the presence of a palladium catalyst like Pd(dba)₂. organic-chemistry.orgnih.gov The reaction mechanism is proposed to involve the oxidative addition of the organic halide to palladium(0), followed by coordination and insertion of the allene, and subsequent deprotonation. organic-chemistry.org
Table 1: Comparison of Palladium-Catalyzed Reactions for Diene Synthesis
| Reaction Name | Key Reactants | Catalyst System (Example) | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Vinylboron compound + Vinyl halide | Pd(PPh₃)₄ | Mild conditions, stable reagents, good stereocontrol. organic-chemistry.orgnih.gov |
| Heck Olefination | Vinyl bromide + Alkene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Low catalyst loading, broad substrate scope. organic-chemistry.org |
| Allene Coupling | Aryl/Vinylic halide + Allene | Pd(dba)₂ | Access to substituted dienes. organic-chemistry.orgnih.gov |
The biological activity and material properties of molecules containing diene units are often highly dependent on their stereochemistry. mdpi.com Therefore, the development of methods that control both the regioselectivity (where the new bond forms) and stereoselectivity (the 3D arrangement of atoms) is paramount.
Recent advancements have focused on the palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters. This method allows for the synthesis of diversely functionalized 1,2,4-trisubstituted 1,3-dienes with high chemo-, regio-, and stereoselectivity. chinesechemsoc.org The success of this protocol is attributed to the nucleophilic addition to a regioselectively formed trisubstituted palladacyclobutene intermediate. chinesechemsoc.org
Another approach involves the dehalogenative homocoupling of terminal alkenyl bromides on a Cu(110) surface, which has been shown to stereoselectively produce cis-diene moieties. rsc.org Density functional theory (DFT) calculations suggest that the formation of a cis-form organometallic intermediate is key to this selectivity. rsc.org
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.
A notable example is the sequential, palladium-catalyzed, stereoselective disubstitution of 1,1-dibromoalkenes. organic-chemistry.orgnih.govacs.org This one-pot process utilizes alkenyltrifluoroborates followed by alkyltrifluoroborates in the presence of a catalyst like Pd(PPh₃)₄. nih.govacs.org This method is operationally simple due to the air-stability of the organotrifluoroborate reagents and provides trisubstituted, conjugated dienes in excellent yields under mild conditions. organic-chemistry.orgnih.govacs.org
Another one-pot approach for the synthesis of unsymmetrical 1,3-dienes involves a borylation-coupling sequence. organic-chemistry.org This method utilizes the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) with 1-alkenyl halides or triflates, followed by a subsequent coupling reaction. organic-chemistry.org
Development of Stereoselective and Regioselective Synthesis Protocols
Fundamental Chemical Reactivity of the Diene Moiety
The conjugated diene is a versatile functional group that participates in a variety of chemical transformations, most notably cycloaddition reactions.
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.org The reaction is thermally allowed and proceeds in a concerted fashion, allowing for the simultaneous formation of two new carbon-carbon sigma bonds. wikipedia.org This provides a reliable method for constructing cyclohexene (B86901) derivatives with good control over regio- and stereochemical outcomes. wikipedia.org
Regioselectivity: The regioselectivity of the Diels-Alder reaction, which determines the orientation of the substituents on the newly formed ring, is influenced by the electronic nature of the substituents on both the diene and the dienophile. wikidoc.org In a normal-demand Diels-Alder reaction, the dienophile typically bears an electron-withdrawing group, while the diene is electron-rich. organic-chemistry.org The "ortho" and "para" isomers are generally favored over the "meta" isomer. wikidoc.org
Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the reactants is retained in the product. Furthermore, when a cyclic diene reacts with a dienophile, the reaction often favors the formation of the endo product due to secondary orbital interactions, especially under kinetic control. organic-chemistry.org However, the exo product is thermodynamically more stable and may be favored under conditions of thermodynamic control. scielo.br In intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, the length and nature of the tether connecting the two moieties can dictate the stereochemical outcome. scielo.brmasterorganicchemistry.com
Table 2: Factors Influencing Diels-Alder Reactions
| Factor | Influence on Reaction | Details |
|---|---|---|
| Diene Conformation | Prerequisite for reaction | The diene must be in the s-cis conformation for the reaction to occur. wikidoc.org |
| Electron-Donating Groups on Diene | Increases reaction rate | Enhances the HOMO energy of the diene. organic-chemistry.org |
| Electron-Withdrawing Groups on Dienophile | Increases reaction rate (normal demand) | Lowers the LUMO energy of the dienophile. organic-chemistry.org |
| Lewis Acid Catalysis | Accelerates reaction | Coordinates to the dienophile, lowering its LUMO energy. wikipedia.org |
| Reaction Control | Determines major product | Kinetic control favors the faster-forming product (endo), while thermodynamic control favors the more stable product (exo). organic-chemistry.orgscielo.br |
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of six-membered heterocyclic rings, which are common motifs in biologically active compounds. researchgate.net
A wide range of dienophiles containing heteroatoms can be employed. For example:
Carbonyl compounds (oxo-Diels-Alder): Aldehydes and ketones can react with dienes to form dihydropyran rings. wikipedia.org
Imines (aza-Diels-Alder): Imines can serve as dienophiles to produce various nitrogen-containing heterocyclic compounds. wikipedia.org
Nitroso compounds: These compounds (R-N=O) can react with dienes to yield oxazines. wikipedia.org
The development of asymmetric hetero-Diels-Alder reactions, often utilizing chiral Lewis acid catalysts or organocatalysts, has enabled the enantioselective synthesis of a wide variety of heterocyclic structures. researchgate.net
Olefin Metathesis and Functionalization Strategies
Olefin metathesis is a powerful catalytic reaction that facilitates the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This transformation has become a cornerstone in synthetic chemistry for creating complex molecules, polymers, and functionalized materials. fiveable.me For long-chain dienes analogous to Nonacosa-1,20-diene, which possesses both a terminal and an internal double bond, several metathesis strategies can be envisioned for polymerization and targeted functionalization. The primary types applicable are Acyclic Diene Metathesis (ADMET) and Cross Metathesis (CM). beilstein-journals.orglibretexts.org
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization for non-conjugated dienes. jove.com In this process, terminal dienes react in the presence of a catalyst, typically a ruthenium-based complex like a Grubbs catalyst, to form a linear unsaturated polymer and a small volatile olefin, usually ethylene (B1197577), as a byproduct. libretexts.orgjove.com The removal of this volatile byproduct is crucial as it drives the reversible reaction toward the formation of high molecular weight polymers. jove.com
For a substrate like this compound, ADMET polymerization would primarily involve the terminal double bond (C-1 position). The reaction would proceed via a catalytic cycle involving a metal-alkylidene species, leading to the formation of a poly(this compound) and the release of ethylene. nobelprize.org The internal double bond (C-20 position) would remain as a repeating unit along the polymer backbone. Such polymerizations have been successfully applied to various bio-based α,ω-dienes derived from plant oils to produce long-chain aliphatic polyesters, demonstrating the utility of this method for complex, long-chain monomers. mdpi.comresearchgate.netacs.org The resulting unsaturated polymer can be further modified, for instance, through hydrogenation to yield saturated polymers with different thermal and mechanical properties. jove.comacs.org
Cross Metathesis (CM) for Functionalization: Cross metathesis involves the reaction between two different alkenes to create new olefin products. fiveable.me This strategy is highly effective for installing functional groups onto a hydrocarbon chain. For a molecule like this compound, CM could be selectively employed at the terminal double bond to introduce a variety of functionalities. By reacting the diene with a functionalized olefin partner in the presence of a metathesis catalyst, a new, longer-chain functionalized alkene can be synthesized. researchgate.net The outcome of CM reactions depends on factors such as the catalyst type, substrate reactivity, and reaction conditions. researchgate.net Ene-yne cross-metathesis represents another variant that can produce valuable 1,3-diene products. mdpi.com
The table below summarizes potential metathesis strategies for long-chain diene analogues.
| Metathesis Strategy | Typical Catalyst | Reactant Type | Potential Product from a this compound Analogue | Key Feature |
| Acyclic Diene Metathesis (ADMET) | Grubbs or Schrock Catalysts | α,ω-Diene | Unsaturated Polymer with repeating C27 units | Polymerization driven by removal of ethylene byproduct. jove.com |
| Cross Metathesis (CM) | Hoveyda-Grubbs Catalyst | Diene + Functionalized Alkene | Terminally functionalized C>29 alkene | Introduces new functional groups onto the hydrocarbon chain. fiveable.meresearchgate.net |
| Ring-Closing Metathesis (RCM) | Grubbs Catalysts | Diene | Macrocycle | Favorable for forming 5- or 6-membered rings; can form macrocycles at high dilution. wikipedia.org |
This interactive table summarizes key olefin metathesis strategies applicable to long-chain dienes.
Oxidative Degradation Pathways and Mechanisms
The oxidative degradation of alkenes is a fundamental reaction class used for both structural elucidation and the synthesis of oxygenated compounds like aldehydes, ketones, and carboxylic acids. mdpi.comacs.org For this compound, the presence of two distinct double bonds offers specific sites for oxidative cleavage, which can be exploited to produce shorter-chain, functionalized molecules.
Ozonolysis: Ozonolysis is a classic and highly effective method for cleaving carbon-carbon double bonds. The reaction involves treating the alkene with ozone (O₃), which forms a primary ozonide (a 1,2,3-trioxolane), followed by rearrangement to a more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids. The structure of this compound, as found in the green alga Botryococcus braunii, was confirmed using ozonolysis, which breaks the molecule at the double bonds to yield identifiable fragments. researchgate.netscispace.com
Metal-Catalyzed Oxidation: An alternative to ozonolysis is the use of strong oxidizing agents in conjunction with transition metal catalysts. acs.org A common system for the oxidative cleavage of long-chain terminal alkenes employs hydrogen peroxide (H₂O₂) as a "green" oxidant with a tungsten-based catalyst, such as tungstic acid (H₂WO₄) or sodium tungstate (B81510) (Na₂WO₄), often in a biphasic system with a phase-transfer catalyst (PTC). acs.orgfigshare.comresearchgate.net
The mechanism for tungsten-catalyzed oxidation of alkenes to carboxylic acids is believed to proceed through several steps. researchgate.net
Epoxidation: The active tungsten catalyst first reacts with the alkene to form an epoxide.
Hydrolysis/Perhydrolysis: The epoxide undergoes ring-opening. This can occur via hydrolysis to form a diol or via "perhydrolysis" with H₂O₂ to form a β-hydroperoxy alcohol. nih.gov The perhydrolytic pathway is considered significant for the oxidation of long-chain alkenes. nih.gov
Oxidative Cleavage: The intermediate diol or β-hydroperoxy alcohol is further oxidized, leading to the cleavage of the carbon-carbon bond and the formation of carboxylic acids. researchgate.netnih.gov
This method is particularly useful for converting long-chain α-olefins into valuable long-chain carboxylic acids. figshare.com
The following table details common oxidative degradation pathways for alkenes.
| Method | Reagents & Catalysts | Intermediate(s) | Final Product(s) (Oxidative Workup) | Notes |
| Ozonolysis | 1. O₃2. H₂O₂ | Ozonide | Carboxylic Acids | A classical method for structural elucidation of unsaturated hydrocarbons. researchgate.netscispace.com |
| Tungsten-Catalyzed Oxidation | H₂O₂, H₂WO₄ or Na₂WO₄, Phase-Transfer Catalyst | Epoxide, Diol, β-hydroperoxy alcohol | Carboxylic Acids | An efficient method for converting long-chain olefins to acids under relatively mild conditions. acs.orgresearchgate.netnih.gov |
| Permanganate Oxidation | KMnO₄ (hot, acidic/alkaline) | Diol | Ketones and/or Carboxylic Acids | A strong, less selective oxidizing agent; can lead to over-oxidation. acs.org |
This interactive table presents various methods for the oxidative degradation of alkenes like this compound.
Biochemical and Metabolic Research on Nonacosa 1,20 Diene
Regulatory Mechanisms of Hydrocarbon Accumulation in Microalgae
The accumulation of hydrocarbons, including long-chain alkadienes like nonacosa-1,20-diene, in microalgae is a highly regulated process influenced by a variety of environmental and cellular factors. Research indicates that hydrocarbon synthesis is often enhanced under conditions of environmental stress, where the focus of cellular metabolism shifts from proliferation to the storage of energy-rich compounds like lipids and hydrocarbons. asm.orgresearchgate.net
One of the most significant regulatory factors is nutrient availability, particularly nitrogen. Nitrogen deprivation is a well-established trigger for lipid and hydrocarbon accumulation in many microalgal species. asm.orgresearchgate.net Under nitrogen-limited conditions, cell growth slows, and the carbon fixed during photosynthesis is channeled towards the synthesis of storage compounds. nih.gov This metabolic shift involves complex genetic regulation, where key enzymes in biosynthetic pathways are upregulated. nih.govmdpi.com For instance, studies on various Chlorella species have shown that nitrogen deprivation is a potent inducer of lipid accumulation. asm.org
In addition to nutrient stress, other factors such as light intensity, temperature, and salinity can influence hydrocarbon production. researchgate.netmdpi.com High light intensity, for example, can lead to oxidative stress, prompting the cell to produce reduced compounds like hydrocarbons to maintain redox homeostasis. mdpi.comfrontiersin.org The synthesis of long-chain alkenes in some microalgae has been shown to be strictly dependent on light. nih.govoup.com
Furthermore, the application of exogenous chemical stimulants, including phytohormones and their analogs, has been explored to enhance the production of high-value compounds in microalgae. researchgate.netfrontiersin.org These molecules can act as signaling compounds that regulate various aspects of cellular metabolism, including pathways leading to hydrocarbon synthesis. researchgate.net
| Phytohormones | Application of plant hormones or their synthetic analogs. | Can stimulate cell proliferation and the accumulation of lipids and other bioproducts by regulating cellular metabolism. researchgate.netfrontiersin.org |
Physiological Roles of Long-Chain Alkadienes in Algal Systems
Long-chain alkadienes, such as this compound, are not merely inert storage products but are believed to fulfill specific physiological functions within the algal cell. A primary proposed role is in maintaining cellular homeostasis, particularly under stress conditions. frontiersin.org
These highly reduced molecules can act as a sink for fatty acids and electrons. frontiersin.org During periods of high light or other oxidative stress, the photosynthetic apparatus can generate an excess of reducing power and reactive oxygen species (ROS). mdpi.comfrontiersin.org By converting fatty acids into stable hydrocarbons, the cell can safely store this excess energy and reducing equivalents, thereby protecting vital components like membrane lipids, DNA, and proteins from oxidative damage. frontiersin.org In cyanobacteria, it has been suggested that alkane metabolism is crucial for maintaining lipid and redox homeostasis. frontiersin.org
Another potential role for these long-chain hydrocarbons is structural. In the colonial microalga Botryococcus braunii, which is a known producer of this compound, hydrocarbons are secreted into an extracellular matrix. researchgate.netpsu.edu This hydrocarbon-rich matrix may serve as a protective barrier, analogous to the cuticle in terrestrial plants, shielding the cells from biotic and abiotic stresses such as desiccation and microbial attack. frontiersin.org The specific localization of hydrocarbons outside the cell wall in B. braunii supports this protective function. researchgate.net
Biodegradation and Environmental Fate of this compound
Once released into the environment, this compound is subject to various transformation and degradation processes. Its fate is primarily determined by microbial activity and photochemical reactions in aquatic systems.
Long-chain unsaturated hydrocarbons are biodegradable by a wide range of microorganisms, including bacteria and fungi. While specific pathways for this compound are not extensively detailed, the general mechanisms for microbial degradation of similar alkenes are well-understood. These processes are typically oxidative. nih.gov
Microbes often initiate the degradation of long-chain alkenes by attacking either the terminal end of the molecule or one of the double bonds. Terminal oxidation involves the conversion of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then be catabolized through the β-oxidation pathway.
Alternatively, oxidation can occur at the double bond, leading to the formation of epoxides, diols, or ketones. nih.gov For instance, research on the degradation of synthetic poly(cis-1,4-isoprene) by bacteria revealed an oxidative pathway that results in the formation of methyl-branched diketones. nih.gov This suggests that the internal double bond of this compound is a likely site for initial enzymatic attack. Studies have demonstrated the capability of various bacteria to degrade long-chain alkenes under both oxic and anoxic conditions. nih.gov
In the upper layers of aquatic environments, photochemical transformations are significant processes that determine the fate of organic compounds. uomustansiriyah.edu.iq Alkadienes, including this compound, are susceptible to transformation by sunlight. These reactions can include direct photolysis, where the molecule directly absorbs light energy, and indirect photolysis, which involves reactions with photochemically generated transient species like hydroxyl radicals or singlet oxygen. uomustansiriyah.edu.iq
The presence of two double bonds in an alkadiene molecule provides reactive sites for various photochemical reactions. One such reaction is [2+2] photochemical cycloaddition, where the double bonds of two alkene molecules react to form a cyclobutane (B1203170) ring. researchgate.netacs.org Such photodimerization has been observed for various alkadienes in laboratory settings. researchgate.net
Furthermore, photochemical oxidation can occur, transforming the hydrocarbon structure. researchgate.net Exposure to sunlight can lead to the oxidation of aromatic compounds, which can, in turn, increase the relative abundance of aliphatic compounds in dissolved organic matter. researchgate.net While hydrocarbons are generally more resistant to chemical oxidation than other functional groups, photochemical processes contribute to their transformation over time in sunlit surface waters. uomustansiriyah.edu.iqresearchgate.net
Computational Chemistry and Theoretical Studies on Nonacosa 1,20 Diene
Molecular Modeling and Simulation of Nonacosa-1,20-diene Conformations
Molecular modeling and simulation are essential for understanding the three-dimensional structures and dynamics of flexible molecules like this compound. The presence of a 29-carbon chain allows for a vast number of possible conformations, which can be explored using molecular dynamics (MD) simulations.
Detailed Research Findings: While specific molecular dynamics studies exclusively focused on this compound are not prominent in the literature, the methodologies for simulating long-chain hydrocarbons are well-established. bohrium.comacs.orgacs.org Such studies involve the use of force fields, which are sets of parameters that define the potential energy of a system of atoms. The choice of force field is critical for accurately reproducing the physical properties of long hydrocarbons.
Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) have been specifically reparameterized for long alkanes and alkenes to better replicate experimental data on properties like density and heats of vaporization. bohrium.com The development of specialized parameter sets, such as L-OPLS, has improved the accuracy of simulations for long-chain lipids and hydrocarbons by refitting torsional parameters and adjusting Lennard-Jones (LJ) parameters to match experimental melting temperatures. bohrium.comacs.org
MD simulations of long-chain alkanes have revealed interesting behaviors, such as the periodic dependence of self-diffusivity on chain length when confined within zeolite pores. acs.org For this compound, a simulation would typically model the molecule in a solvent box, and the trajectory of each atom would be calculated over time by integrating Newton's laws of motion. This allows for the analysis of its conformational preferences, such as the tendency to adopt folded or extended structures, and the dynamics of the two double bonds within the flexible chain.
Table 1: Comparison of Force Fields for Simulating Long-Chain Hydrocarbons
| Force Field | Description | Strengths for Long-Chain Alkenes | Limitations |
|---|---|---|---|
| OPLS-AA | All-atom force field widely used for biomolecules and organic liquids. | Good baseline for many organic molecules. | Original parameters can struggle to reproduce liquid properties of very long alkanes accurately. bohrium.comacs.org |
| L-OPLS | A reparameterized version of OPLS-AA specifically optimized for long hydrocarbons. | Improved accuracy for densities, heats of vaporization, and phase transition temperatures of long alkanes. bohrium.comacs.org Accurately reproduces viscosity. acs.org | May have slightly increased values for solvation free energy compared to the original OPLS. bohrium.com |
| CHARMM36 | A widely used all-atom force field, particularly for lipids and proteins. | Well-validated for lipid bilayers, which contain long hydrocarbon chains. | May require specific parameterization for non-standard alkenes. |
| TraPPE-UA | United-atom force field where groups of atoms (e.g., CH2, CH3) are treated as single particles. | Computationally less expensive than all-atom models. Shows high accuracy for reproducing liquid densities over wide temperature ranges. acs.org | Loss of atomistic detail may miss some specific conformational features. |
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in studying the electronic structure and reactivity of molecules. rsc.orgacs.org For this compound, these methods can elucidate the mechanisms of reactions involving its two double bonds, such as cycloadditions, oxidations, or biosynthetic transformations.
Detailed Research Findings: There are no specific published quantum chemical studies on the reaction mechanisms of this compound. However, the application of DFT to similar diene and alkene systems is widespread. rsc.orgresearchgate.net For instance, DFT methods are frequently used to calculate the transition state structures and activation energy barriers for pericyclic reactions like the Diels-Alder reaction. rsc.orgacs.orgresearchgate.net Such a study on this compound could determine the feasibility of intramolecular cycloadditions between its two double bonds or its reactivity with other molecules.
DFT calculations have been successfully used to assess whether proposed cycloaddition reactions in the biosynthesis of natural products can proceed thermally or if they require enzymatic catalysis. nih.govresearchgate.netacs.org By calculating the free energy of activation, researchers can determine if a reaction is plausible under biological conditions. researchgate.net For example, a proposed biosynthetic pathway for the diterpene taxadiene, which involves alkene rearrangements, was analyzed using quantum chemistry to reveal a more energetically favorable route than previously assumed. nih.gov Similarly, quantum calculations can be used to explore the dehydration of alcohols to form alkenes, helping to understand and control selectivity. ifpenergiesnouvelles.com These approaches could be applied to study the enzymatic reactions, such as desaturation and elongation, that form this compound.
Table 2: Application of Quantum Chemical Methods to Alkene/Diene Reactions
| Method | Typical Application | Information Gained | Example from Literature |
|---|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Calculating reaction pathways and transition states. | Activation energies, reaction feasibility (thermal vs. enzymatic), and product selectivity. | Used to study Diels-Alder reactions and assess viability of proposed biosynthetic cycloadditions. rsc.orgnih.govresearchgate.net |
| CASSCF/CASPT2 | Studying reactions involving excited electronic states. | Mechanisms of photochemical reactions. | Applied to understand photoinduced formation of complex natural products. researchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics, including temperature and solvent effects. | Lifetimes of intermediates, framework flexibility in catalysis, and entropy effects. | Used to study alkene cracking mechanisms in zeolites at operating temperatures. nih.gov |
| DFT with Solvent Models (e.g., SCRF) | Investigating reactions in solution. | Impact of solvent polarity on activation barriers and reaction rates. | Applied to calculate more accurate free-energy barriers for cycloaddition reactions in solution. researchgate.net |
In Silico Approaches for Structure-Activity Relationship (SAR) Studies
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to predict the biological activity of chemical compounds and to understand the relationship between their structure and function. researchgate.netifremer.fr While this compound is primarily known as a biofuel precursor, these computational techniques could be used to explore potential pharmaceutical or other biological activities.
Detailed Research Findings: Specific SAR studies on this compound are absent from the scientific literature, as this would require a known biological activity and a dataset of related compounds. However, the methodology for such a study is well-defined. In silico screening is a powerful tool for discovering novel bioactive compounds from natural sources, including marine algae. ifremer.frarabjchem.orgmdpi.com
If a biological target were identified, molecular docking could be used to predict the binding affinity and orientation of this compound within the target's active site. For example, studies on other long-chain molecules from marine algae have used docking to predict inhibitory activity against enzymes like carbonic anhydrase-II. nih.gov In these studies, it was observed that long alkyl chains contributed to higher docking scores, suggesting that the C29 backbone of this compound could be a significant feature in potential interactions. nih.gov
Following docking, QSAR models could be developed. These models are mathematical equations that correlate chemical structures with biological activity. researchgate.net By analyzing a series of similar long-chain dienes with varying chain lengths and double bond positions, a QSAR model could identify the key structural features of this compound that are critical for a given activity.
Table 3: General Workflow for an In Silico SAR Study
| Step | Description | Computational Tools Used | Objective |
|---|---|---|---|
| 1. Target Identification | A biological target (e.g., enzyme, receptor) is selected based on a therapeutic hypothesis. | Bioinformatics databases (e.g., PDB). | Identify a 3D structure of the target for docking. |
| 2. Ligand Preparation | A 3D structure of this compound and related molecules is generated and energy-minimized. | Molecular modeling software (e.g., Avogadro, ChemDraw). | Prepare realistic low-energy conformations of the ligands. |
| 3. Molecular Docking | The ligands are computationally "docked" into the active site of the target protein. | Docking software (e.g., AutoDock, OpenEye). arabjchem.org | Predict binding affinity (score) and binding mode (orientation). |
| 4. QSAR Model Development | If experimental activity data is available for a series of compounds, a mathematical model is built. | QSAR software (e.g., VEGA, various statistical packages). mdpi.com | Correlate structural descriptors (e.g., size, lipophilicity) with biological activity to establish an SAR. |
| 5. ADMET Prediction | The drug-like properties of the compound are predicted. | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictors. | Assess potential for bioavailability and toxicity early in the discovery process. mdpi.com |
Predictive Models for Biosynthetic Pathways and Hydrocarbon Yield
Detailed Research Findings: Predictive models have been successfully developed to forecast biomass and hydrocarbon productivity in Botryococcus braunii cultures. nih.govresearchgate.net These models typically use response surface methodology based on experimental data, with inputs such as light intensity, temperature, and nutrient concentrations. nih.govplos.org For example, one study developed mathematical models that predicted a maximum hydrocarbon productivity of 1.5 mg L⁻¹ d⁻¹ and validated these predictions experimentally. nih.govresearchgate.net Another kinetic model for B. braunii growth in wastewater was able to describe the influence of factors like turbidity on the cultivation process. eeer.org
At the molecular level, computational biology and bioinformatics are used to uncover the genes and enzymes responsible for hydrocarbon synthesis. The biosynthesis of triterpenes (like squalene) in B. braunii Race B has been investigated by computationally screening transcriptomic data for squalene (B77637) synthase-like (SSL) genes. pnas.org This approach led to the identification of unique enzymes responsible for producing the precursors to botryococcene. A similar strategy could be applied to Race A to identify the specific elongases and desaturases that produce very-long-chain fatty acids and subsequently convert them into this compound. Furthermore, metabolic pathway analysis can predict how carbon flux is channeled towards different products, such as carotenoids or hydrocarbons, under various growth conditions. frontiersin.org
Table 4: Parameters in a Predictive Model for Hydrocarbon Production in B. braunii
| Model Input Parameter | Influence on Hydrocarbon Yield | Example of Optimized Value | Reference |
|---|---|---|---|
| Light Intensity | Primary energy source for photosynthesis, directly impacting biomass and subsequent hydrocarbon synthesis. | ~300 µmol/m²/s | plos.org |
| Temperature | Affects enzyme kinetics and overall metabolic rate. | Varies by strain, often in the 23-30°C range. | nih.govresearchgate.net |
| Nutrients (e.g., Iron, Manganese) | Micronutrients act as cofactors for enzymes in the biosynthetic pathways. | Optimal Fe: 10.43 µM; Optimal Mn: 6.53 µM (for hydrocarbon production) | plos.org |
| Carbon Source (e.g., CO₂) | The fundamental building block for biomass and hydrocarbons. | Supplementation with CO₂ or bicarbonate enhances growth and can alter product profiles. | frontiersin.org |
| Dilution Rate (in continuous culture) | Controls the growth rate and physiological state of the algae. | Used to maximize productivity in continuous systems. | nih.govresearchgate.net |
Future Research Directions and Translational Perspectives for Nonacosa 1,20 Diene
Genetic Engineering and Metabolic Pathway Optimization for Enhanced Production
The biosynthesis of long-chain hydrocarbons like nonacosa-1,20-diene in organisms such as microalgae and cyanobacteria typically originates from fatty acid pathways. rhhz.netnih.gov Future research will likely focus on harnessing and optimizing these natural pathways for enhanced production.
Genetic Engineering Strategies: The modification and manipulation of an organism's genes using technology is known as genetic engineering. wikipedia.org This can involve transferring genes within and across species to create improved or novel organisms. wikipedia.org For instance, genes from organisms known to produce high quantities of specific hydrocarbons can be introduced into more robust and easily cultivable hosts like Escherichia coli or Saccharomyces cerevisiae. jbei.orgplos.org Key enzymatic steps in the biosynthetic pathway, such as the conversion of fatty acids to aldehydes and subsequently to alkenes, are primary targets for genetic manipulation to increase yield and specificity. rhhz.netbiofueljournal.com
Metabolic Pathway Optimization: Optimizing the metabolic flux towards the desired product is a critical aspect of enhancing production. This can be achieved by:
Upregulating Key Enzymes: Increasing the expression of enzymes directly involved in the diene synthesis pathway.
Downregulating Competing Pathways: Reducing the activity of enzymes that divert precursors away from the target molecule's pathway. For example, pathways leading to the production of other fatty acid derivatives could be suppressed. plos.orgresearchgate.net
Host Organism Selection: Utilizing host organisms with a high intrinsic capacity for fatty acid production, such as certain strains of microalgae. nih.gov
Computational models of cellular metabolism can help predict the effects of specific genetic modifications, guiding the engineering process for improved efficiency. nih.gov The table below outlines potential gene targets for the enhanced production of this compound.
| Target Type | Gene/Enzyme Example | Organism Source | Rationale for Engineering |
| Pathway Upregulation | Acyl-ACP Reductase (AAR) | Cyanobacteria | Converts fatty acyl-ACPs to fatty aldehydes, a key precursor. rhhz.net |
| Pathway Upregulation | Aldehyde-Deformylating Oxygenase (ADO) | Cyanobacteria | Catalyzes the final step of converting aldehydes to alkanes/alkenes. biofueljournal.com |
| Pathway Upregulation | Thioesterases (TEs) | Various | Can be engineered to release fatty acids of specific chain lengths (e.g., C29). plos.org |
| Pathway Downregulation | Acyl-CoA Dehydrogenase (FadE) | E. coli | Deletion prevents the degradation of fatty acid intermediates. plos.org |
| Pathway Downregulation | Squalene (B77637) Synthase (ERG9) | S. cerevisiae | Downregulation can redirect metabolic flux from ergosterol (B1671047) synthesis to other isoprenoid- or fatty acid-derived products. researchgate.net |
Development of Novel Catalytic Systems for Diene Transformations
Once produced, this compound can be chemically modified using a variety of catalytic systems to create a range of valuable derivative compounds. The two double bonds in its structure offer reactive sites for these transformations.
Future research will likely focus on developing highly selective and efficient catalysts for these reactions. Transition metal catalysts, particularly those based on rhodium, ruthenium, cobalt, and palladium, have shown great promise in the transformation of dienes. snnu.edu.cnrsc.org
Potential Catalytic Transformations:
Hydrogenation: The selective hydrogenation of one or both double bonds can produce nonacosene and nonacosane (B1205549), which have potential as biofuels or lubricants.
Metathesis: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds, allowing for the synthesis of polymers or other complex molecules.
Hydrofunctionalization: The addition of functional groups across the double bonds can introduce new properties to the molecule. For example, hydroamination can be used to synthesize long-chain amines. snnu.edu.cn
The development of "single-site" catalysts is a significant area of advancement, as they offer precise control over the structure and properties of the resulting products. mdpi.comresearchgate.net The table below summarizes some novel catalytic systems and their potential applications for this compound.
| Catalyst Type | Metal Center | Ligand Type | Potential Transformation | Product Application |
| Half-Sandwich Complexes | Rare-Earth (e.g., Gd, Sc) | Cyclopentadienyl-based | Polymerization | High-performance elastomers. mdpi.comresearchgate.net |
| Phosphinopyridonate Complexes | Cobalt | Phosphinopyridonate | Dimerization/Hydrogenation | Synthesis of specific isomers. acs.org |
| Chiral Phosphoramide Complexes | Rhodium | Chiral Phosphoramide | Asymmetric Cycloaddition | Synthesis of chiral molecules. rsc.org |
| Pyridone-based Complexes | Palladium | Quinoline-pyridone | Dehydrogenation | Direct synthesis of dienes from carboxylic acids. snnu.edu.cn |
Advanced Analytical Techniques for Real-Time Monitoring of Biosynthesis
To effectively optimize the production of this compound, it is crucial to monitor its biosynthesis in real-time. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters. mt.com
Advanced analytical techniques that can provide real-time or near-real-time data are essential. These methods allow for rapid adjustments to fermentation or cultivation conditions, leading to improved yields and product quality. beilstein-journals.org
Key Analytical Techniques:
Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of key metabolites and products within a bioreactor without the need for sampling. beilstein-journals.orgnumberanalytics.com
Mass Spectrometry (MS): Mass spectrometry can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for highly sensitive and specific detection of the target compound and related intermediates. gla.ac.uk Native mass spectrometry also shows potential for monitoring enzymatic reactions in real-time. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to follow the conversion of substrates to products in real-time within a bioreactor. numberanalytics.comrsc.org
The integration of these analytical tools into automated high-throughput screening platforms can accelerate the discovery and optimization of production strains and processes. beilstein-journals.org
| Analytical Technique | Information Provided | Mode of Operation | Key Advantage |
| High-Performance Liquid Chromatography (HPLC) | Quantification of starting materials and products. | Online, At-line, Offline | High resolution and sensitivity for complex mixtures. beilstein-journals.orgnumberanalytics.com |
| Gas Chromatography (GC) | Analysis of volatile compounds. | Online, At-line, Offline | Ideal for analyzing hydrocarbons. beilstein-journals.orgnumberanalytics.com |
| Infrared (IR) Spectroscopy | Monitoring of functional groups. | In-line | Provides real-time insights into reaction kinetics. beilstein-journals.orgnumberanalytics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and reaction kinetics. | In-line, Online | Non-invasive and provides rich structural data. rsc.org |
| Mass Spectrometry (MS) | Identification and quantification of compounds. | Online, At-line, Offline | High sensitivity and specificity. acs.org |
Interdisciplinary Research on Ecological Roles and Biogeochemical Cycling
Long-chain hydrocarbons, including dienes, are produced by a variety of organisms, particularly microalgae and plants, and play important roles in their respective ecosystems. utk.edunih.gov this compound has been identified as a component of the hydrocarbons produced by the green alga Botryococcus braunii. gla.ac.ukresearchgate.netoregonstate.edu
Future interdisciplinary research is needed to fully understand the ecological significance and biogeochemical fate of this compound. This research would involve collaboration between chemists, biologists, ecologists, and geochemists.
Ecological Roles: In plants and algae, long-chain hydrocarbons often form part of the protective outer wax layer, preventing water loss. biofueljournal.comwikipedia.org Some long-chain alkenes also function as signaling molecules or pheromones in insects. nih.gov Research into the specific functions of this compound in the organisms that produce it could reveal new applications. For instance, understanding its role in inter-species communication could lead to novel pest control strategies.
Biogeochemical Cycling: Biogenically produced hydrocarbons are part of the global carbon cycle. ipcc.ch They are released into the environment and are subsequently degraded by microorganisms. nih.govnih.gov Studying the production and degradation of this compound can provide insights into the microbial processes that govern hydrocarbon cycling in various environments. nih.govnih.gov This knowledge is crucial for understanding the environmental impact of large-scale biofuel production and for developing bioremediation strategies for hydrocarbon-contaminated sites. acs.org The presence of such long-chain alkenes in geological samples can also serve as biomarkers, providing information about past environmental conditions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
